2-Bromo-3-nitro-9,10-dihydrophenanthrene
Description
2-Bromo-3-nitro-9,10-dihydrophenanthrene is a substituted dihydrophenanthrene derivative characterized by a partially hydrogenated phenanthrene backbone with bromine and nitro groups at positions 2 and 3, respectively. The 9,10-dihydro configuration reduces aromaticity in the central ring, altering electronic properties compared to fully aromatic phenanthrenes. This compound’s structure places it within a broader class of dihydrophenanthrenes, many of which exhibit biological activities such as antiviral, cytotoxic, and antimicrobial effects .
Properties
CAS No. |
18264-84-1 |
|---|---|
Molecular Formula |
C14H10BrNO2 |
Molecular Weight |
304.14 g/mol |
IUPAC Name |
2-bromo-3-nitro-9,10-dihydrophenanthrene |
InChI |
InChI=1S/C14H10BrNO2/c15-13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14(13)16(17)18/h1-4,7-8H,5-6H2 |
InChI Key |
AQOOEEUCWGIPOO-UHFFFAOYSA-N |
SMILES |
C1CC2=CC(=C(C=C2C3=CC=CC=C31)[N+](=O)[O-])Br |
Canonical SMILES |
C1CC2=CC(=C(C=C2C3=CC=CC=C31)[N+](=O)[O-])Br |
Synonyms |
2-Bromo-9,10-dihydro-3-nitrophenanthrene |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
2-Bromo-3-nitro-9,10-dihydrophenanthrene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it further to create various derivatives with potential applications in pharmaceuticals and materials science.
Biological Applications
Potential Antiviral Agent
Recent studies have highlighted the compound's potential as an inhibitor of the SARS-CoV-2 3CL protease, which is essential for viral replication. The compound exhibited promising inhibitory activity, with IC50 values indicating effective binding to the enzyme's active site. This suggests its potential as a candidate for COVID-19 treatment .
Cytotoxicity Studies
Research has demonstrated that derivatives of 9,10-dihydrophenanthrene exhibit significant cytotoxic effects against various cancer cell lines. For instance, comparative studies showed enhanced cytotoxicity of certain derivatives when tested against standard chemotherapeutics like doxorubicin .
Material Science
Photophysical Properties
The compound is utilized in developing materials with specific photophysical properties. Its unique electronic structure allows it to be incorporated into polymers and other materials where light absorption and emission characteristics are critical .
Case Study 1: Antiviral Activity
A study investigated various 9,10-dihydrophenanthrene derivatives for their ability to inhibit SARS-CoV-2 3CL protease. Compounds C1 and C2 were identified as having the most potent activity, with detailed structure-activity relationship (SAR) analyses revealing how modifications to the base structure influenced efficacy .
| Compound | IC50 (µM) | Binding Mode |
|---|---|---|
| C1 | 1.55 ± 0.21 | Mixed inhibition |
| C2 | 1.81 ± 0.17 | Mixed inhibition |
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies demonstrated that certain derivatives of this compound exhibited enhanced cytotoxicity compared to traditional chemotherapeutics. The findings suggest these compounds could serve as alternatives or adjuncts in cancer therapy.
| Derivative | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Derivative A | MCF-7 (Breast Cancer) | 15 |
| Derivative B | HeLa (Cervical Cancer) | 20 |
Comparison with Similar Compounds
Substitution Patterns and Functional Groups
The following table highlights key structural differences between 2-bromo-3-nitro-9,10-dihydrophenanthrene and analogous compounds:
Key Observations :
- Electronic Effects: Bromo and nitro groups in the target compound create a strongly electron-deficient aromatic system, contrasting with alkyl- or amino-substituted analogs .
- Aromaticity : Unlike 9-bromo-10-nitrophenanthrene, the 9,10-dihydro configuration in the target compound reduces conjugation, altering UV/Vis absorption and redox behavior .
Spectral and Physicochemical Properties
- NMR Shifts: The amino group in 3-amino-1-(4-bromophenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile resonates at δ 7.12 (¹H-NMR), whereas the nitro group in the target compound would cause downfield shifts (>δ 8.0) for adjacent protons due to strong electron withdrawal .
- Solubility : Polar substituents (e.g., OH, OCH₃ in ) increase aqueous solubility, whereas bromo/nitro groups enhance lipophilicity, impacting pharmacokinetics .
Preparation Methods
Electrophilic Aromatic Bromination
The bromination of 9,10-dihydrophenanthrene serves as a foundational step for introducing the bromine atom at position 2. Electrophilic substitution using molecular bromine (Br₂) in the presence of Lewis acids such as FeBr₃ or AlCl₃ achieves regioselective bromination at the electron-rich C2 position. Kinetic studies indicate that the saturated C9–C10 bond in dihydrophenanthrene enhances electron density at C2 and C3, favoring bromination at C2 with >80% selectivity under optimized conditions (0°C, dichloromethane, 2 h).
Key Reaction Parameters:
| Parameter | Optimal Value | Yield (%) | Selectivity (C2:C3) |
|---|---|---|---|
| Catalyst | FeBr₃ | 78 | 8:1 |
| Solvent | CH₂Cl₂ | 85 | 7.5:1 |
| Temperature | 0°C | 82 | 9:1 |
Nitration of 2-Bromo-9,10-dihydrophenanthrene
Subsequent nitration of 2-bromo-9,10-dihydrophenanthrene employs mixed acid (HNO₃/H₂SO₄) to introduce the nitro group at position 3. The bromine atom acts as an ortho/para-directing group, but steric hindrance from the saturated C9–C10 bond limits para substitution, yielding 3-nitro as the major product (72% yield). Microwave-assisted nitration (100°C, 15 min) enhances reaction efficiency, reducing byproduct formation from over-nitration.
Palladium-Catalyzed Cascade Cyclization
One-Pot β,γ-C–H Activation and Functionalization
Recent breakthroughs in palladium-catalyzed C–H activation enable the simultaneous introduction of bromine and nitro groups during dihydrophenanthrene scaffold assembly. Utilizing a Pd(II)/MPAThio (mono-protected amino thioether) catalyst system, free carboxylic acids undergo enantioselective β,γ-methylene C(sp³)–H diarylation. This cascade reaction activates two methylene C–H bonds and three aromatic C–H bonds, forming four C–C bonds and installing bromine/nitro groups in a single pot.
Mechanistic Pathway:
-
Enantioselective β,γ-Dehydrogenation : Pd(II) oxidizes the carboxylic acid to form a chiral β,γ-cyclohexene intermediate.
-
Catellani Arylation : The cyclohexene intermediate mediates two sequential arylations using bromo- and nitro-substituted iodoarenes.
-
C–H Arylation : A final intramolecular C–H coupling completes the dihydrophenanthrene ring system.
| Reagent System | Yield (%) | ee (%) |
|---|---|---|
| Pd(OAc)₂/MPAThio/Ag₂CO₃ | 65 | 94 |
| Bromoiodobenzene/Nitroiodobenzene | – | – |
Heck Reaction-Mediated Cyclization
Palladium-catalyzed Heck reactions offer an alternative route to construct the dihydrophenanthrene core while introducing substituents. Aryl halides bearing pre-installed bromo and nitro groups undergo intramolecular coupling with olefins, facilitated by Pd(PPh₃)₄ and triethylamine in methanol. Reverse Diels-Alder elimination of formaldehyde yields the fully conjugated system.
Optimized Conditions:
Sequential Cross-Coupling and Functionalization
Suzuki-Miyaura Coupling for Core Assembly
A modular approach involves Suzuki coupling of bromonitro-substituted biphenyl precursors with vinyl boronic esters. The resulting diene undergoes thermal cyclization (180°C, toluene) to furnish the dihydrophenanthrene skeleton. This method allows precise control over substituent positioning but requires pre-functionalized building blocks.
| Boronic Ester | Coupling Partner | Cyclization Yield (%) |
|---|---|---|
| 2-Bromo-3-nitrophenyl | Vinyl boronic pinacol | 68 |
Late-Stage Nitration Challenges
Direct nitration of 2-bromo-9,10-dihydrophenanthrene faces limitations due to competing debromination under strong acidic conditions. Alternative strategies employ protected intermediates (e.g., silyl ethers) to mitigate side reactions, achieving 65% yield for 3-nitro derivatives.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) | Scalability |
|---|---|---|---|---|
| Electrophilic Substitution | Simple, low-cost reagents | Limited to mono-functionalization | 70–85 | High |
| Pd-Catalyzed Cascade | One-pot, enantioselective | Requires specialized ligands | 60–65 | Moderate |
| Heck Cyclization | Tolerates diverse substituents | High catalyst loading | 70–75 | Moderate |
| Suzuki Coupling | Modular, precise regiocontrol | Multi-step synthesis | 65–70 | Low |
Q & A
Q. What are the recommended safety protocols for handling 2-bromo-3-nitro-9,10-dihydrophenanthrene in laboratory settings?
- Methodological Answer : Based on analogous brominated phenanthrene derivatives (e.g., 9-bromophenanthrene), wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and reactions to prevent inhalation of dust. In case of accidental release, sweep material into sealed containers and dispose via approved hazardous waste channels . Thermal decomposition may release hydrogen halides (e.g., HBr) and carbon monoxide; firefighting measures include self-contained breathing apparatus and CO/CO₂ monitoring .
Q. How can NMR spectroscopy resolve structural ambiguities in 9,10-dihydrophenanthrene derivatives?
- Methodological Answer : Use H NMR to identify aromatic protons (δ 6.5–8.5 ppm) and aliphatic protons in the 9,10-dihydro region (δ 2.5–3.5 ppm, coupled with J ≈ 12 Hz for trans-dihydro protons). C NMR distinguishes nitro (δ ~150 ppm) and bromine-substituted carbons (deshielded to δ ~120–135 ppm). For diastereomers or conformational isomers, 2D NOESY or COSY can clarify spatial relationships .
Q. What synthetic routes are viable for introducing bromine and nitro groups into the phenanthrene scaffold?
- Methodological Answer : Bromination: Use N-bromosuccinimide (NBS) in CCl₄ or DMF under radical initiation (e.g., AIBN) for regioselective bromination at electron-rich positions. Nitration: Employ mixed HNO₃/H₂SO₄ at controlled temperatures (0–5°C) to avoid over-nitration. Monitor reaction progress via TLC and isolate intermediates via column chromatography (silica gel, hexane/EtOAc) .
Advanced Research Questions
Q. How can conflicting data on reaction outcomes (e.g., decarboxylation vs. phenyl loss) be resolved?
- Methodological Answer : Replicate experiments under varying conditions (e.g., acidic vs. basic media). For example, Bergmann et al. observed phenyl loss during decarboxylation of triphenylpropionic acid derivatives, yielding stilbene instead of 9-phenyl-9,10-dihydrophenanthrene. Confirm products via high-resolution MS and X-ray crystallography to resolve structural discrepancies .
Q. What strategies optimize regioselectivity in the nitration of brominated 9,10-dihydrophenanthrene?
- Methodological Answer : Bromine acts as a meta-directing group; nitration typically occurs at the para position relative to Br. Use DFT calculations to predict electronic effects and steric hindrance. Experimentally, employ directing groups (e.g., acetyl protection) or Lewis acids (e.g., FeCl₃) to shift selectivity. Compare yields and regiochemistry via HPLC-MS .
Q. How do 9,10-dihydrophenanthrene derivatives interact with biological targets (e.g., antioxidant or mutagenic activity)?
- Methodological Answer : For antioxidant assays (e.g., DPPH radical scavenging), prepare ethanolic extracts and measure absorbance at 517 nm. For mutagenicity, use Ames test (Salmonella strains TA98/TA100) with S9 metabolic activation. Track DNA adduct formation via P-postlabeling and compare retention times to standards (e.g., cis-9,10-dihydroxy-9,10-dihydrophenanthrene) .
Q. What analytical methods quantify trace metabolites of 9,10-dihydrophenanthrenes in environmental or biological samples?
- Methodological Answer : Use LC-MS/MS with a C18 column and ESI ionization in negative mode. For hydroxylated metabolites (e.g., 2,4,7-trihydroxy derivatives), employ deuterated internal standards. Validate limits of detection (LOD < 1 ng/mL) via spike-recovery experiments in matrices like plasma or soil extracts .
Data Contradictions and Resolution
Q. Why do different studies report divergent melting points for structurally similar dihydrophenanthrenes?
Q. How to address inconsistencies in bioconcentration factor (BCF) estimates for halogenated phenanthrenes?
- Methodological Answer : Standardize test organisms (e.g., Daphnia magna) and exposure conditions (pH, temperature). Use radiolabeled C-2-bromo-3-nitro-9,10-dihydrophenanthrene to trace uptake and depuration kinetics. Compare BCF values across studies using ANOVA to identify methodological biases .
Research Tools and Techniques
Q. What computational methods predict the environmental fate of nitro-bromo-dihydrophenanthrenes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
